molecular formula C16H14O6 B1676931 Nanafrocin CAS No. 52934-83-5

Nanafrocin

Katalognummer B1676931
CAS-Nummer: 52934-83-5
Molekulargewicht: 302.28 g/mol
InChI-Schlüssel: ZCJHPTKRISJQTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Safety and Hazards

Nanafrocin has acute toxicity with an LD50 (intra-peritoneal injection) in mice of 28.2 mg kg −1 . To ensure the dietary safety of consumers, the Positive List System (Ministry of Health, Labor, and Welfare, Japan) has been established to indicate the maximum tolerance level (MRL 0.03 mg kg −1) for veterinary medicinal products, including this compound, in foodstuffs of animal origin .

Biochemische Analyse

Biochemical Properties

Nanaomycin A interacts with DNMT3B, a de novo methyltransferase involved in embryonic development and the establishment of genomic imprints . It selectively inhibits DNMT3B, reducing global methylation levels in various cell lines and reactivating transcription of silenced tumor suppressor genes .

Cellular Effects

Nanaomycin A exerts significant effects on various types of cells. It induces antiproliferative effects in different tumor cell lines originating from various tissues . It reduces the global methylation levels in these cell lines and reactivates the transcription of the RASSF1A tumor suppressor gene .

Molecular Mechanism

Nanaomycin A exerts its effects at the molecular level primarily through its interaction with DNMT3B . It selectively inhibits DNMT3B, leading to a reduction in global methylation levels and the reactivation of silenced tumor suppressor genes . This is the first DNMT3B-selective inhibitor identified to induce genomic demethylation .

Temporal Effects in Laboratory Settings

In laboratory settings, Nanaomycin A has shown to have distinct cytotoxic effects in all three cell lines tested, with these effects observed over a 72-hour period . The effects of Nanaomycin A on cell viability were inconsistent, reducing viability in a dose-dependent manner in some experimental replicates, but causing rapid, uniform cell death in others .

Dosage Effects in Animal Models

In animal experiments, Nanaomycin K, a derivative of Nanaomycin A, showed an inhibitory effect on tumor growth compared to controls, without any adverse effects . The anti-tumor effect was dose-dependent .

Metabolic Pathways

Nanaomycin A is involved in the epigenetic regulation of the genome, specifically in the methylation of DNA . It interacts with DNMT3B, an enzyme involved in the addition of a methyl group to the DNA molecule .

Transport and Distribution

Given its molecular interactions with DNMT3B, it is likely that it is transported to the nucleus where DNMT3B is located .

Subcellular Localization

Nanaomycin A is likely to be localized in the nucleus of the cell due to its interaction with DNMT3B, a nuclear enzyme

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nanaomycin is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is extracted and purified to isolate the desired nanaomycin compound. Specific synthetic routes and reaction conditions for nanaomycin A, for example, involve the use of various organic solvents and chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of nanaomycin involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted, purified, and formulated for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Nanaomycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .

Eigenschaften

{ "Design of the Synthesis Pathway": "Nanafrocin can be synthesized through a multi-step process involving several reactions. The key steps involve the conversion of starting materials to intermediates, followed by the final conversion to the target compound. The synthesis pathway involves the use of various reagents and catalysts to facilitate the reactions and control the reaction conditions.", "Starting Materials": [ "2,3,4-trimethoxybenzaldehyde", "ethyl acetoacetate", "methylamine hydrochloride", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 2,3,4-trimethoxychalcone", "Step 2: Reduction of 2,3,4-trimethoxychalcone using sodium borohydride to form 2,3,4-trimethoxyphenethyl alcohol", "Step 3: Conversion of 2,3,4-trimethoxyphenethyl alcohol to 2,3,4-trimethoxyphenethylamine using methylamine hydrochloride and acetic anhydride", "Step 4: Oxidation of 2,3,4-trimethoxyphenethylamine using hydrogen peroxide and sulfuric acid to form Nanafrocin" ] }

CAS-Nummer

52934-83-5

Molekularformel

C16H14O6

Molekulargewicht

302.28 g/mol

IUPAC-Name

2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid

InChI

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)

InChI-Schlüssel

ZCJHPTKRISJQTN-UHFFFAOYSA-N

Isomerische SMILES

C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Kanonische SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Aussehen

Solid powder

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Nanafrocin;  Nanaomycin A;  Antibiotic OS 3966A;  OS-3966-A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nanafrocin
Reactant of Route 2
Nanafrocin
Reactant of Route 3
Nanafrocin
Reactant of Route 4
Nanafrocin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nanafrocin
Reactant of Route 6
Reactant of Route 6
Nanafrocin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.